molecular formula C16H19N3OS2 B4570021 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B4570021
M. Wt: 333.5 g/mol
InChI Key: YXBVKVOAQRVLHN-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09695459 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Pharmaceutical Application

Compounds containing the thiadiazole moiety, such as N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, are frequently explored for their pharmaceutical relevance. Studies reveal the synthesis of various thiadiazole derivatives demonstrating antimicrobial, antioxidant, and potential anticancer activities. For example, thiophene derivatives have been synthesized showing excellent antibacterial and antifungal properties, alongside notable antioxidant potential (Raghavendra et al., 2016). Additionally, thiadiazole hybrids synthesized under microwave irradiation exhibited promising anticancer activity against several human cancer cell lines, showcasing their potential as innovative anti-cancer agents (Tiwari et al., 2017).

Material Science Applications

In the realm of materials science, derivatives of benzothiadiazole, similar in structural motif to the query compound, have been investigated for their application in polymer photovoltaic devices. These studies illustrate the significance of structural modifications on the photovoltaic performance and film morphology, suggesting potential uses in the development of novel photovoltaic materials (Helgesen et al., 2010).

Chemical Synthesis and Catalysis

Research on related thiadiazole and benzothiophene derivatives also contributes to advancements in chemical synthesis methodologies. For instance, the TEMPO-catalyzed electrochemical C–H thiolation process offers a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, indicating a versatile approach to constructing complex heterocycles relevant to pharmaceutical and material science applications (Qian et al., 2017).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-2-9-3-6-12-11(7-9)8-13(21-12)14(20)17-16-19-18-15(22-16)10-4-5-10/h8-10H,2-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBVKVOAQRVLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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